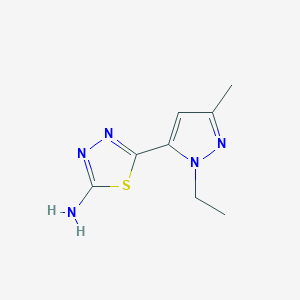
5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been shown to exhibit promising biological activity in preclinical studies.
Mecanismo De Acción
The mechanism of action of 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been proposed that this compound exerts its biological activity by modulating various signaling pathways, including the NF-κB, JAK/STAT, and MAPK pathways. It has also been suggested that 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine may interact with specific protein targets, such as kinases and enzymes, to exert its effects.
Biochemical and Physiological Effects:
5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been found to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress and inflammation in the brain. Moreover, this compound has been shown to modulate the expression of various genes and proteins involved in cellular signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its potential therapeutic applications in various diseases. This compound has demonstrated promising biological activity in preclinical studies, making it an attractive candidate for further development. However, one of the limitations of using this compound is its stability and solubility, which may affect its bioavailability and efficacy in vivo. Moreover, the mechanism of action of 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood, which may hinder its clinical translation.
Direcciones Futuras
There are several future directions for the research on 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Another direction is to elucidate its mechanism of action and identify specific protein targets that may be involved in its biological activity. Moreover, further studies are needed to optimize the synthesis and formulation of this compound to improve its stability and solubility.
Métodos De Síntesis
The synthesis of 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with ethyl-2-bromo-5-methylpyrazole-3-carboxylate. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or N,N-dimethylacetamide, at elevated temperatures. The final product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has demonstrated anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, 5-(2-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
5-(2-ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-3-13-6(4-5(2)12-13)7-10-11-8(9)14-7/h4H,3H2,1-2H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQKDAKXYFWPEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)
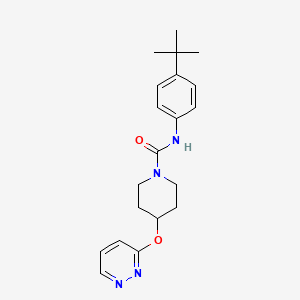

![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2399726.png)
![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)
![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)
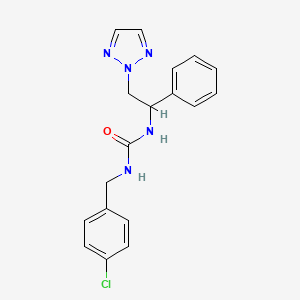
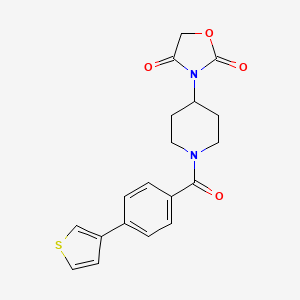
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)
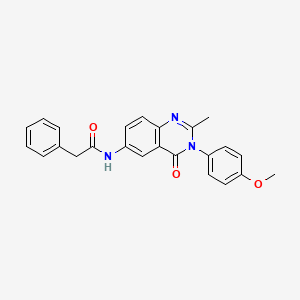
![3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399736.png)